![molecular formula C4H8ClNO2S B6613680 N-cyclobutylsulfamoyl chloride CAS No. 777952-91-7](/img/structure/B6613680.png)
N-cyclobutylsulfamoyl chloride
Overview
Description
“N-cyclobutylsulfamoyl chloride” is a chemical compound with the CAS number 777952-91-7 .
Synthesis Analysis
The synthesis of “N-cyclobutylsulfamoyl chloride” involves complex chemical reactions. A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The molecular structure of “N-cyclobutylsulfamoyl chloride” can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for further analysis .Chemical Reactions Analysis
The chemical reactions involving “N-cyclobutylsulfamoyl chloride” are complex and involve various types of equilibria . The compound plays a crucial role in these reactions and contributes to the overall outcome.Physical And Chemical Properties Analysis
“N-cyclobutylsulfamoyl chloride” has a molecular weight of 169.63 . It exhibits excellent membrane and colloidal stability, high loading efficiency of hydrophobic drugs, and low membrane permeability .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclobutylsulfamoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVKENMVPSUFTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutylsulfamoyl chloride |
Synthesis routes and methods
Procedure details
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